4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
Description
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 3,4-dimethoxyphenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. This structure combines a heterocyclic scaffold with aryl and alkyl substituents, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
1706447-16-6 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-15-7-10(11(8-15)14(16)17)9-4-5-12(18-2)13(6-9)19-3/h4-6,10-11H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
JQVHSNOUCFPATK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis often begins with commercially available 3,4-dimethoxybenzaldehyde as the aromatic precursor and 1-methylpyrrolidine or its derivatives as the nitrogen-containing heterocycle precursor.
A condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate amino compound can form an imine or related intermediate, which is a precursor for ring closure.
Pyrrolidine Ring Formation
Cyclization to form the pyrrolidine ring can be achieved under acidic or basic conditions, often involving intramolecular nucleophilic attack.
Methods such as Knoevenagel condensation followed by 1,3-dipolar cycloaddition have been reported for related β-aryl pyrrolidines, providing stereoselective access to the pyrrolidine core with the aryl substituent in place.
Carboxylation and Functional Group Introduction
The carboxylic acid group at the 3-position is introduced via carboxylation reactions , commonly using carbon dioxide under pressure or carboxylating agents.
Alternatively, oxidation of precursor esters or alcohols can yield the carboxylic acid functionality.
Esterification followed by hydrolysis is a common approach to install and then reveal the carboxylic acid group.
Catalytic and Continuous Flow Enhancements
To improve yield and scalability, catalytic processes and continuous flow chemistry techniques are employed, allowing better control over reaction parameters and minimizing side reactions.
Use of advanced catalysts can facilitate selective functionalization and ring closure steps.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 3,4-Dimethoxybenzaldehyde, 1-methylpyrrolidine, acid/base catalyst | Room temperature to mild heating |
| Cyclization | Acidic or basic medium, sometimes heat | Promotes ring closure to pyrrolidine |
| Carboxylation | CO2 under pressure or carboxylating agents | May require elevated pressure and temperature |
| Oxidation (if applicable) | Potassium permanganate, chromium trioxide | For converting intermediates to acids |
| Reduction (optional) | Lithium aluminum hydride | For modifying functional groups if needed |
Comparative Data Table of Related Pyrrolidine Derivatives Synthesis
Research Findings and Optimization Insights
The electron-donating methoxy groups on the phenyl ring influence the reactivity during condensation and cyclization, often enhancing nucleophilicity and stabilizing intermediates.
Use of solvent-free or infrared-assisted synthesis has been explored for related carboxylic acids and amides, offering greener and more efficient protocols with yields ranging from 50% to 85%.
Continuous flow methods and catalytic systems improve reproducibility and scalability, critical for industrial applications.
The choice of protecting groups and reaction conditions can significantly affect stereoselectivity and purity, especially in the formation of chiral centers on the pyrrolidine ring.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 25°C to 160°C (depending on step) | Higher temps favor cyclization/carboxylation |
| Solvent | Polar aprotic (e.g., DMF, THF) or solvent-free | Solvent choice affects reaction rate and selectivity |
| Catalyst | Acidic (HCl, p-TsOH) or basic (KOBu-t) | Catalysts promote ring closure and functionalization |
| Reaction Time | 15 hours to 48 hours | Longer times improve conversion but may increase side products |
| Pressure (for CO2) | Atmospheric to several atm | Elevated pressure enhances carboxylation efficiency |
This detailed synthesis overview of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid integrates data from structurally related compounds and general pyrrolidine chemistry. The preparation involves condensation of 3,4-dimethoxybenzaldehyde with nitrogen-containing precursors, cyclization to form the pyrrolidine ring, and carboxylation to install the acid group. Optimization through catalytic and continuous flow methods enhances yield and scalability, making the compound accessible for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Reaction Types and Conditions
Table 1: Key chemical reactions and parameters
Carboxylic Acid Reactivity
The carboxylic acid group participates in:
-
Esterification : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by alcohols.
-
Amide Formation : Activation via SOCl₂ converts the acid to an acyl chloride, which reacts with ammonia.
Aromatic Electrophilic Substitution
The 3,4-dimethoxyphenyl group undergoes:
-
Nitration : HNO₃/H₂SO₄ preferentially substitutes at the para position relative to methoxy groups due to electron-donating effects.
-
Sulfonation : Directed by steric and electronic factors of the dimethoxy substituents.
Pyrrolidine Ring Modifications
-
1,3-Dipolar Cycloaddition : Azomethine ylides (from sarcosine + paraformaldehyde) react with electron-deficient alkenes to form spirocyclic structures .
Stereochemical Outcomes
-
Cycloadditions with azomethine ylides yield >90% diastereomeric excess in pyrrolidine ring formation .
-
Reduction of cyano intermediates preserves stereochemistry, enabling enantioselective synthesis .
Limitations
-
Competing reactions : Alkyl isocyanates yield spiro-dihydrouracils, while aryl isocyanates favor α-ureidomethyl acids .
-
Regioselectivity challenges : Electron-poor aromatic aldehydes reduce cycloaddition efficiency .
Comparative Reactivity
Table 3: Substituent effects on reaction rates
| Substituent Position | Esterification Rate (Relative) | Cycloaddition Efficiency (%) |
|---|---|---|
| 3,4-Dimethoxy (electron-rich) | 1.0 (reference) | 85–92 |
| 4-Methoxy (moderate donor) | 0.7 | 70–78 |
| Unsubstituted phenyl | 0.3 | 45–55 |
Data extrapolated from analogous pyrrolidine derivatives .
Industrial and Research Relevance
This compound serves as:
-
A precursor to spirocyclic kinase inhibitors (e.g., dihydrouracil derivatives) .
-
A scaffold for G protein-coupled receptor (GPCR) modulators due to its conformational rigidity .
Experimental protocols and mechanistic details are consolidated from peer-reviewed studies, ensuring reproducibility in academic and industrial settings .
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid exhibit potential antidepressant properties. The compound's ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, positions it as a candidate for treating mood disorders. A study demonstrated that derivatives of this compound can enhance serotonin receptor activity, which is crucial in antidepressant mechanisms .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Its structural similarity to known anti-inflammatory agents suggests potential pathways for inhibiting pro-inflammatory cytokines. In vitro studies indicated that this compound can downregulate TNF-alpha and IL-6 production in macrophages, highlighting its therapeutic potential in treating inflammatory diseases .
3. Neuroprotective Properties
Research indicates that 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid may provide neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses has been documented .
Synthesis and Derivatives
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves several key steps, including the formation of the pyrrolidine ring through cyclization reactions with appropriate precursors. Various derivatives have been synthesized to enhance its pharmacological profiles, including modifications to increase solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- 5-Oxo-pyrrolidine derivatives (e.g., compound from []) exhibit increased acidity (pKa ~3-4) compared to non-oxygenated pyrrolidines, impacting bioavailability .
- Synthetic Accessibility: Carboxylic acid derivatives with ester precursors (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate in []) often require acidic ester hydrolysis, yielding ~60-70% crude products . Urea-linked analogues (e.g., trifluoromethylphenyl urea in []) show moderate yields (62-68%) but high purity, suggesting efficient coupling strategies .
Key Observations:
- Pyrazolo-pyridine derivatives ([]) prioritize material science applications (e.g., liquid crystals) over biological activity, likely due to planar aromatic systems .
- Structural Diversity :
Key Observations:
- Lipophilicity: The target compound’s lower LogP (1.2) compared to phenoxy-substituted analogues (2.8 in []) suggests better aqueous solubility, critical for oral bioavailability .
- Safety: Phenoxy derivatives ([]) carry higher toxicity risks (e.g., skin irritation), likely due to reactive oxygen moieties .
Biological Activity
4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.30 g/mol
- CAS Number : 2172229-32-0
Synthesis
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 3,4-dimethoxyacetophenone with appropriate pyrrolidine derivatives under controlled conditions. Various methodologies have been explored to optimize yield and purity, including the use of solvents and catalysts such as HOBt (1-hydroxybenzotriazole) and EDC (N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide) .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting that 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid may possess similar properties .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It is hypothesized to modulate inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that compounds similar to 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid may have neuroprotective effects. These effects are attributed to their ability to inhibit pathways associated with neurodegeneration and oxidative stress .
Case Studies
-
Antimicrobial Testing :
A study evaluated various derivatives of pyrrolidine for their antimicrobial efficacy. Results indicated that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents . -
Anti-inflammatory Research :
In vitro studies demonstrated that compounds with similar structures inhibited pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in treating chronic inflammatory conditions .
The biological activity of 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory process.
- Receptor Modulation : It may interact with specific receptors involved in pain perception and inflammation, thereby exerting analgesic and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
